2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
Description
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a cyclobutane-derived compound featuring a benzyloxy group at the 3-position, a methylamino substituent at the 1-position, and an ethanol moiety at the 2-position of the cyclobutane ring.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3 |
InChI Key |
NSNFCIRSPAWONY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC(C1)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis (Patent CN103242152A)
This method involves a five-step sequence starting from inexpensive and readily available raw materials such as monochloromethyl benzene and ethylene glycol. The process is summarized as follows:
| Step | Reaction Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1. Preparation of Benzyloxyethanol (BOE) | Reaction of monochloromethyl benzene with ethylene glycol under mineral alkali (NaOH or KOH) | 1–6 hours, room temperature to 70°C; molar ratio monochloromethyl benzene:ethylene glycol = 1:2–10 | Yield ~91% |
| 2. Preparation of Haloethyl Phenmethyl Ether | BOE reacted with triphenylphosphine and halogen (Cl2, Br2, or I2) in organic solvent | 1–5 hours, room temperature; molar ratio BOE:triphenylphosphine:halogen = 1:1:0.5–1.5 | Intermediate for next step |
| 3. Preparation of Phenmethyl Vinyl Ether | Haloethyl phenmethyl ether treated with potassium tert-butoxide in trimethyl carbinol solvent | 2–8 hours, room temperature to 70°C; molar ratio 1:1–1.5 | Formation of vinyl ether |
| 4. Preparation of Benzyloxy-2,2-dichlorocyclobutanone | Cyclization via reaction of phenmethyl vinyl ether with trichloroacetic chloride and zinc-copper catalyst | Room temperature, 0.5–3 hours, nitrogen atmosphere | Formation of dichlorocyclobutanone |
| 5. Dechlorination and oxidation to 3-(benzyloxy)-1-cyclobutanone | Perchloric acid oxidation | Not specified | Product purified by column chromatography |
Advantages and Industrial Suitability
- Raw materials are inexpensive and readily available.
- Mild reaction conditions, especially for ring closure (room temperature).
- High yield and purity achieved.
- Reduced equipment and cost requirements compared to prior art.
Representative Data from Patent
| Compound | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| BOE (Benzyloxyethanol) | 91 | Not specified | Isolated by extraction and drying |
| Final 3-(benzyloxy)-1-cyclobutanone | Not specified | High (confirmed by GC and NMR) | Confirmed by gas chromatography and nuclear magnetic resonance spectroscopy |
While the patent focuses on the cyclobutanone intermediate, the final compound requires introduction of the methylamino group and the ethanol side chain.
Amination of Cyclobutanone
- Reductive amination of the ketone group at position 1 of the cyclobutanone ring with methylamine or a methylamino source can be employed.
- Typical conditions involve reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- This converts the ketone to a methylamino-substituted cyclobutyl moiety.
Introduction of Ethanol Side Chain
- The ethanol group at position 2 can be introduced by nucleophilic substitution or by ring functionalization methods, depending on the precursor.
- For example, starting from halo-substituted cyclobutanones, reaction with ethylene glycol or ethylene oxide under basic conditions can install the 2-hydroxyethyl substituent.
- Protection and deprotection strategies may be used to ensure selectivity.
Related Synthetic Strategies and Analogous Methods
Use of Mixed Carbonates for Carbamate Formation
Multi-Component and One-Pot Reactions
- Literature reports on one-pot three-component condensation reactions facilitate rapid assembly of complex intermediates without chromatographic purification.
- Such strategies could be adapted for synthesis of advanced intermediates related to the target compound.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield / Notes |
|---|---|---|---|---|
| 1 | Synthesis of Benzyloxyethanol (BOE) | Monochloromethyl benzene, ethylene glycol, NaOH | 1–6 h, RT–70°C | 91% yield |
| 2 | Formation of Haloethyl Phenmethyl Ether | BOE, triphenylphosphine, halogen | 1–5 h, RT | Intermediate |
| 3 | Formation of Phenmethyl Vinyl Ether | Haloethyl ether, potassium tert-butoxide | 2–8 h, RT–70°C | Intermediate |
| 4 | Cyclization to Dichlorocyclobutanone | Phenmethyl vinyl ether, trichloroacetic chloride, Zn-Cu catalyst | 0.5–3 h, RT, N2 | Intermediate |
| 5 | Oxidation to 3-(Benzyloxy)-1-cyclobutanone | Perchloric acid oxidation | Not specified | Purified product |
| 6 | Reductive Amination to Methylamino Derivative | 3-(Benzyloxy)-1-cyclobutanone, methylamine, reducing agent | Typical reductive amination conditions | Final amino intermediate |
| 7 | Introduction of Ethanol Side Chain | Halo-substituted intermediate, ethylene glycol or ethylene oxide | Basic conditions | Final product |
Chemical Reactions Analysis
Types of Reactions
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol and analogs from the evidence:
Research Findings and Hypotheses
While direct studies on 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol are absent in the evidence, inferences can be drawn:
- Metabolic Stability : The cyclobutane ring may reduce oxidation rates compared to linear or heterocyclic analogs, as seen in strained hydrocarbon systems.
- Reactivity: The methylamino group’s nucleophilicity could facilitate Schiff base formation or salt bridges in biological systems, similar to intermediates in .
- Toxicity Profile: Structural similarity to controlled substances (e.g., 2-(Methylamino) Propiophenone ) warrants caution in pharmacological testing.
Biological Activity
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclobutyl ring substituted with a benzyloxy group and a methylamino group, suggests various biological activities. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structural formula indicates significant features that influence its biological properties:
- Cyclobutane Ring : Provides rigidity and unique reactivity.
- Benzyloxy Group : Enhances solubility and may impact receptor interactions.
- Methylamino Group : Capable of forming hydrogen bonds, affecting pharmacokinetics.
Biological Activity
Research indicates that 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol may interact with various biological pathways. Compounds with similar structures have been studied for their effects on neurotransmitter systems, cancer pathways, and other physiological processes.
- Neuroactive Properties : The compound may exhibit neuroactive effects due to its structural similarities to known neurotransmitter modulators.
- Anticancer Activity : Its potential to influence cell signaling pathways suggests possible applications in oncology.
- Receptor Interaction : Binding affinity studies indicate that it may interact with specific receptor subtypes, potentially modulating their activity.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Benzyloxy)-2-(methylamino)cyclobutane | Similar cyclobutane structure | Potentially neuroactive |
| 3-(Benzyloxy)-1-amino-cyclobutane | Contains an amino group instead of methylamine | Anticancer properties |
| 2-[3-Hydroxycyclobutyl]ethanol | Lacks benzyloxy substitution | Different pharmacological profile |
Synthesis Methods
The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol can be approached through several methods, including:
- Direct Alkylation : Utilizing alkyl halides to introduce the benzyloxy group.
- Cyclization Reactions : Forming the cyclobutane ring through intramolecular reactions.
These synthetic routes allow for the efficient construction of the compound while providing opportunities for further functionalization.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant neuroactive effects in animal models, suggesting potential therapeutic applications in neurodegenerative diseases .
- Another investigation highlighted anticancer properties in related compounds, indicating that structural modifications could enhance efficacy against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
